Product packaging for Furo[2,3-b]pyridine-2-sulfonamide(Cat. No.:CAS No. 122534-86-5)

Furo[2,3-b]pyridine-2-sulfonamide

Cat. No.: B044346
CAS No.: 122534-86-5
M. Wt: 198.2 g/mol
InChI Key: XLMJWANTWLMTPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furo[2,3-b]pyridine-2-sulfonamide (CAS 122534-86-5) is a high-value fused heterocyclic compound of significant interest in medicinal chemistry and anticancer drug discovery. This compound features a furopyridine core, a privileged scaffold known for its versatile pharmacological properties, strategically functionalized with a sulfonamide group. The molecular formula is C 7 H 6 N 2 O 3 S and its molecular weight is 198.2 g/mol. Key Research Applications and Value: Oncology and Targeted Therapy Research: This scaffold is a promising building block for developing novel anticancer agents. Recent studies highlight the potential of furo[2,3-b]pyridine derivatives as scaffolds for Focal Adhesion Kinase (FAK) inhibitors . FAK is a non-receptor tyrosine kinase overexpressed in numerous cancers (e.g., gliomas, breast, colon, lung, hepatocellular carcinomas) and plays a pivotal role in cancer cell proliferation, adhesion, migration, and survival . Derivatives have demonstrated potent anti-proliferative activity against human liver (HUH-7), lung (A549), and breast (MCF7) cancer cell lines, with IC 50 values reaching the nanomolar to micromolar range . Multi-Target Kinase Inhibition: The fused heterocyclic structure is a key pharmacophore in protein kinase inhibitor design . When hybridized with a sulfonamide moiety, such structures can act on different targets in cancer cells simultaneously, a strategy that can enhance efficacy and overcome drug resistance . Sulfonamides are also the most important class of inhibitors for the cancer-associated metalloenzyme Carbonic Anhydrase (CA) . Broad Pharmacological Potential: Beyond oncology, furopyridine-based compounds are investigated for a wide spectrum of biological activities, including antimicrobial and antiviral applications . The combination of heterocycles renders new possibilities to synthesize multicyclic compounds with improved biological activities . This product is offered for research purposes as a key chemical intermediate to support the synthesis and development of new therapeutic candidates. Note: This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O3S B044346 Furo[2,3-b]pyridine-2-sulfonamide CAS No. 122534-86-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

122534-86-5

Molecular Formula

C7H6N2O3S

Molecular Weight

198.2 g/mol

IUPAC Name

furo[2,3-b]pyridine-2-sulfonamide

InChI

InChI=1S/C7H6N2O3S/c8-13(10,11)6-4-5-2-1-3-9-7(5)12-6/h1-4H,(H2,8,10,11)

InChI Key

XLMJWANTWLMTPD-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)OC(=C2)S(=O)(=O)N

Canonical SMILES

C1=CC2=C(N=C1)OC(=C2)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies for Furo 2,3 B Pyridine 2 Sulfonamide and Its Analogues

Strategic Approaches to the Furo[2,3-b]pyridine (B1315467) Ring System Synthesis

The synthesis of the furo[2,3-b]pyridine core, also known as 7-azabenzofuran, is of significant interest due to the diverse biological activities of its derivatives. researchgate.net A number of robust synthetic routes have been established to access this privileged heterocyclic scaffold. researchgate.netnih.gov

Nucleophilic Aromatic Substitution and Subsequent Ring Closure Pathways

A prevalent strategy for constructing the furo[2,3-b]pyridine skeleton involves nucleophilic aromatic substitution (SNAr) on a pyridine (B92270) ring, followed by an intramolecular cyclization. nih.gov Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution when substituted with electron-withdrawing groups. wikipedia.org Pyridine and its derivatives are particularly reactive towards SNAr at the ortho and para positions due to the nitrogen atom's ability to delocalize the negative charge of the intermediate. wikipedia.orgnih.gov

This pathway often utilizes 2-halopyridines as the starting material. nih.gov For instance, a reported synthesis begins with 2,5-dichloronicotinic acid, which is first converted to its ester. chemrxiv.org The deprotonated form of an alcohol, such as ethyl 2-hydroxyacetate, then acts as a nucleophile, displacing the 2-chloro group of the pyridine ring. chemrxiv.org This is followed by an intramolecular cyclization of the resulting intermediate to form the fused furo[2,3-b]pyridine ring system. chemrxiv.org

Table 1: Example of SNAr and Ring Closure Pathway

Starting Material Reagent Intermediate Step Product

Intramolecular Cycloaddition Reactions (e.g., Diels-Alder)

Intramolecular cycloaddition reactions provide another route to the furo[2,3-b]pyridine core. nih.gov Cycloaddition reactions are powerful tools for the assembly of aza-heterocycles. rsc.org One documented example is an intramolecular Diels-Alder reaction between a triazine and an alkyne. nih.gov This [4+2] cycloaddition initially affords a dihydrofuro[2,3-b]pyridine intermediate, which is subsequently oxidized using a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield the aromatic furo[2,3-b]pyridine system. nih.gov

Palladium-Catalyzed Coupling and Cycloheteroannulation Sequences

Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of complex heterocycles, including furo[2,3-b]pyridines. nih.govacs.orgnih.gov These methods often allow for the one-pot assembly of multiple components, increasing synthetic efficiency. nih.gov

One such approach integrates two sequential palladium-mediated cross-coupling reactions: a Sonogashira coupling followed by a Wacker-type heteroannulation. nih.govnih.gov This allows for the one-pot assembly of components like 3-iodopyridones, terminal alkynes, and organic halides to build the furo[2,3-b]pyridone structure. nih.gov

Another innovative palladium-catalyzed method involves the reaction of β-ketodinitriles and alkynes. acs.orgnih.gov This Pd(II)-catalyzed process proceeds via an unusual N-H/C annulation, where both nitrile groups participate in the concurrent construction of the furan (B31954) and pyridine rings. acs.orgnih.gov More recently, an efficient synthesis of benzofuro[3,2-b]pyridines (isomers of the target scaffold) was developed via a palladium-catalyzed intramolecular dual C–H activation of 3-phenoxypyridine (B1582220) 1-oxides. acs.org

Pyridine N-Oxide Mediated Syntheses

The use of pyridine N-oxides represents a more recent methodology for accessing substituted furo[2,3-b]pyridines. nih.gov Pyridine N-oxides are versatile synthetic intermediates that are significantly more reactive towards both electrophilic and nucleophilic reagents than the parent pyridines from which they are derived. semanticscholar.org This enhanced reactivity facilitates functionalization. scripps.edu Syntheses employing pyridine N-oxides have been shown to yield 2,3-substituted furo[2,3-b]pyridines. nih.gov This approach can be combined with palladium catalysis, for example, in the dual C-H activation of 3-phenoxypyridine 1-oxides to form the related benzofuro[3,2-b]pyridine scaffold. acs.org

Thermolytic and Phase-Transfer Catalysis Routes for Furo[2,3-b]pyrrole-Based Derivatives

While distinct from the target furo[2,3-b]pyridine, the synthesis of the analogous furo[2,3-b]pyrrole system offers relevant strategic insights. One method involves the thermolysis of methyl 2-azido-3-(3-furyl)propenoate in boiling toluene (B28343) to prepare methyl 6H-furo[2,3-b]pyrrole-5-carboxylate. mdpi.com

Furthermore, phase-transfer catalysis (PTC) has been successfully employed for the subsequent N-alkylation (methylation and benzylation) of the furo[2,3-b]pyrrole core. mdpi.com Phase-transfer catalysts are agents that facilitate the transfer of reactants between different phases (e.g., solid-liquid or liquid-liquid), thereby accelerating heterogeneous reactions. researchgate.net

Table 2: Synthesis of Furo[2,3-b]pyrrole Derivatives

Method Precursor Conditions Product
Thermolysis Methyl 2-azido-3-(3-furyl)propenoate Toluene, reflux Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate

Concise, Multi-Gram Scale Synthesis from Functionalized Pyridine Precursors

A significant achievement in this field is the development of a concise, four-step synthesis of furo[2,3-b]pyridines that is amenable to multi-gram scale production. nih.govnih.gov This route is optimized to require only a single purification by column chromatography, making it highly efficient for producing material for structure-activity relationship (SAR) studies. nih.govchemrxiv.org

The synthesis starts from a functionalized pyridine precursor, 2,5-dichloronicotinic acid. chemrxiv.org The key steps involve:

Esterification of the nicotinic acid. chemrxiv.org

An SNAr reaction with a hydroxy-ester, followed by intramolecular cyclization to build the furo[2,3-b]pyridine core. chemrxiv.org

Ester cleavage and decarboxylation, which can be conducted on a gram scale without chromatographic purification. chemrxiv.org

Conversion of a resulting alcohol to a triflate, providing a functional handle for subsequent chemoselective palladium-mediated cross-coupling reactions. nih.govchemrxiv.org

Table 3: Multi-Gram Scale Synthesis of a Furo[2,3-b]pyridine Intermediate

Step Starting Material Reagents/Conditions Product Yield
1 2,5-Dichloronicotinic acid tBuOH, H₂SO₄, Mg₂SO₄ tert-Butyl 2,5-dichloronicotinate 92%
2 tert-Butyl 2,5-dichloronicotinate tert-Butyl 2-hydroxyacetate, NaH, THF tert-Butyl 5-chloro-3-(tert-butoxycarbonyl)furo[2,3-b]pyridine-2-carboxylate 86%
3 Product from Step 2 TFA 5-Chloro-2-(hydroxymethyl)furo[2,3-b]pyridine 89%

Sulfonamide Group Introduction and Derivatization Strategies

The synthesis of furo[2,3-b]pyridine-2-sulfonamide and its derivatives hinges on the effective introduction and subsequent modification of the sulfonamide group. This section explores both classical and modern approaches to achieve this, alongside innovative derivatization techniques.

Classical Sulfonamidation via Sulfonyl Chlorides

The traditional and widely employed method for forming sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov In the context of this compound, this would typically involve the preparation of furo[2,3-b]pyridine-2-sulfonyl chloride as a key intermediate. This electrophilic sulfonyl chloride can then react with ammonia (B1221849) or a primary/secondary amine to furnish the desired sulfonamide.

A significant advancement in the synthesis of sulfonyl chlorides from primary sulfonamides utilizes a pyrylium (B1242799) salt (Pyry-BF4) as an activating agent. nih.govresearchgate.net This method allows for the conversion of often unreactive primary sulfonamides into the highly reactive sulfonyl chloride intermediates under mild conditions. nih.gov The process is notable for its tolerance of a wide array of functional groups, making it suitable for late-stage functionalization of complex molecules. nih.govresearchgate.net The reaction is typically carried out using Pyry-BF4 and a chloride source like magnesium chloride. nih.gov

Table 1: Pyrylium-Mediated Sulfonamide Coupling nih.govresearchgate.net

Starting Sulfonamide Nucleophile Product Yield (%)
Benzylated Furosemide Various Amines Complex Sulfonamides 32-35
Benzylated Furosemide Warfarin Sulfonate 67
Glibenclamide Precursor Potassium Hydrogen Difluoride Sulfonyl Fluoride -
Benzyl (B1604629) Furosemide - Sulfonyl Chloride 85 (gram-scale)

This table showcases the versatility of the pyrylium-mediated method for generating sulfonyl chlorides and subsequent derivatization.

Modern Synthetic Transformations for Sulfonamide Formation

Modern organic synthesis has ushered in novel methods for constructing sulfonamide bonds, often with improved efficiency and substrate scope. While direct application to the furo[2,3-b]pyridine core is still an evolving area, palladium-catalyzed cross-coupling reactions represent a powerful strategy. bohrium.com For instance, palladium-catalyzed coupling of o-iodoacetoxypyridines with 1-alkynes, followed by electrophilic cyclization, provides a route to 2,3-disubstituted furo[2,3-b]pyridines. ias.ac.in This highlights the potential for introducing a sulfonamide precursor at various positions through strategic placement of functional groups amenable to cross-coupling.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry for Derivatization

Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and selective method for derivatizing molecules. rsc.org This reaction involves the formation of a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species. For the derivatization of this compound analogues, one could envision introducing either an azide or an alkyne functionality onto the furo[2,3-b]pyridine core or the sulfonamide substituent. This would allow for the subsequent "clicking" on of a diverse range of molecular fragments, facilitating rapid library synthesis for structure-activity relationship (SAR) studies. The reaction is known for its reliability, high yields, and tolerance of a wide variety of functional groups and is often performed in aqueous solvents. scispace.com

The typical CuAAC protocol involves combining the azide and alkyne components in the presence of a copper(II) salt, such as CuSO4, and a reducing agent, like sodium ascorbate, to generate the active Cu(I) catalyst in situ. nih.gov The use of a copper-binding ligand can further accelerate the reaction and protect sensitive biomolecules from oxidative damage. scispace.com

Microwave-Assisted Synthetic Protocols for Sulfonamide Analogues

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and cleaner product profiles in significantly shorter reaction times compared to conventional heating. nih.govrsc.org The synthesis of various sulfonamide-containing heterocyclic compounds has been successfully achieved using microwave irradiation. nih.govpensoft.net For example, the synthesis of 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives was accomplished for the first time using this technology. nih.govresearchgate.net This approach could be readily adapted for the synthesis of this compound analogues, potentially streamlining the synthesis of the sulfonamide moiety or the construction of the heterocyclic core itself. Microwave-assisted synthesis has been employed for one-pot, multi-component reactions to create complex heterocyclic systems, demonstrating its utility in generating diverse chemical libraries. rsc.org

Table 2: Microwave-Assisted Synthesis of Sulfonamide Derivatives nih.govresearchgate.net

Compound Aryl Substituent Yield (%)
8 Phenyl 78
9 4-Methylphenyl 82
10 4-Methoxyphenyl 85
11 4-Fluorophenyl 75
12 4-Chlorophenyl 88
13 4-Bromophenyl 90
14 4-Nitrophenyl 72

This table presents the yields for the microwave-assisted synthesis of a series of pyrazoline-benzenesulfonamide derivatives, highlighting the efficiency of this method.

Functionalization and Substitution at Key Positions (e.g., 3- and 5-positions of the Furo[2,3-b]pyridine core)

The ability to functionalize the furo[2,3-b]pyridine core at specific positions is crucial for developing analogues with tailored properties. Research has focused on developing synthetic routes that allow for chemoselective cross-coupling reactions at the 3- and 5-positions. nih.gov One strategy involves a four-step synthesis to produce a furo[2,3-b]pyridine with a triflate group at the 3-position and a chloro group at the 5-position. nih.gov These two handles allow for sequential and chemoselective palladium-catalyzed coupling reactions, enabling the introduction of diverse substituents. nih.gov The triflate group is generally more reactive in such couplings than the chloro group at the 5-position. nih.gov

Another approach to functionalization involves the Vilsmeier-Haack reaction on furo[2,3-b]pyrrole esters, which results in formylation at the 2-position. mdpi.com While a different heterocyclic system, this demonstrates a classic method for introducing a functional group that can be further elaborated.

Stereoselective Synthesis Considerations in Related Fused Ring Systems

While specific information on the stereoselective synthesis of this compound is not extensively detailed in the provided context, general principles from related fused heterocyclic systems can be applied. The synthesis of fused-ring systems often involves cycloaddition reactions where stereochemistry can be controlled. For instance, inverse electron-demand Diels-Alder (iEDDA) reactions of ortho-quinone methides with electron-rich dienophiles proceed in a highly regioselective manner to form fused-ring systems. rsc.org

In the synthesis of other fused pyran systems, such as perhydrofuro[2,3-b]pyrans, rhodium-catalyzed tandem hydroformylation/acetalization of α,ω-alkenediols has been utilized. nih.gov Such catalytic processes can, in principle, be rendered stereoselective through the use of chiral ligands on the metal catalyst. The development of stereoselective routes to furo[2,3-b]pyridine derivatives would be a significant advancement, particularly for applications where specific stereoisomers are required for biological activity.

Structure Activity Relationship Sar Studies of Furo 2,3 B Pyridine 2 Sulfonamide Derivatives

SAR in Carbonic Anhydrase Inhibition

The furo[2,3-b]pyridine-2-sulfonamide core is a key pharmacophore for interacting with the zinc metalloenzyme, carbonic anhydrase (CA). The sulfonamide group is essential for binding to the zinc ion in the active site of the enzyme. Structure-activity relationship (SAR) studies have been instrumental in elucidating how different substituents and structural modifications to this core can modulate inhibitory potency and selectivity against various human carbonic anhydrase (hCA) isoforms.

The inhibitory activity of this compound derivatives against the cytosolic isoforms hCA I and II, and the tumor-associated isoforms hCA IX and XII, is highly dependent on the nature and position of substituents on the heterocyclic ring system.

Research on related pyridine-3-sulfonamide (B1584339) scaffolds provides valuable insights. For instance, in a series of 4-substituted pyridine-3-sulfonamides, inhibitory activity against the ubiquitous hCA II isoform showed significant variability, with inhibition constants (Kᵢ) ranging from the nanomolar to the micromolar scale. nih.gov A general observation is that bulky substituents, particularly on the phenyl ring of a tail attached to the pyridine (B92270) core, tend to diminish potency across all tested isoforms. nih.gov Conversely, modifications on the pyridine ring itself can enhance inhibitory action. For example, some 4-(1H-pyrazol-1-yl)-3-pyridinesulfonamide derivatives have demonstrated potent hCA IX inhibition, with Kᵢ values ranging from 19.5 to 48.6 nM. nih.gov

The position of the sulfonamide group is also critical. Studies on benzenesulfonamides have shown that the relative position of substituents can drastically alter inhibitory activity due to steric hindrance within the enzyme's active site. nih.gov For example, the inhibitory potency of a series of compounds against hCA II was found to be dependent on the ortho, meta, or para position of the sulfonamide group. nih.gov Furthermore, the electronegativity of halogen substituents on an attached benzene (B151609) ring can influence hCA II inhibition, though the trend is not always straightforward. nih.gov

Compound SerieshCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Key Findings
4-Substituted Pyridine-3-sulfonamides >10,000271.5 - >10,000137.5 - 815491 - >10,000Bulky substituents decrease potency. Aliphatic groups can reduce activity against hCA IX. nih.gov
4-(1H-Pyrazol-1-yl)-3-pyridinesulfonamides 169 - 540058.5 - 123819.5 - 65216.8 - 768Pyrazole (B372694) moiety leads to potent hCA IX inhibition. nih.gov
Benzenesulfonamides with Imide Moieties 49 - >10,0002.4 - 45159.7 - 776614 - 316Halogen electronegativity influences hCA II inhibition. nih.gov

The introduction of various heterocyclic moieties and linkers to the this compound scaffold is a key strategy for modulating the CA inhibition profile. These "tails" can extend into different regions of the CA active site, allowing for interactions with amino acid residues beyond the immediate vicinity of the zinc ion, which can enhance both potency and isoform selectivity.

Studies on benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides have shown that the addition of bulky moieties can lead to isoform-selective inhibitors for hCA I, II, IX, and XII. nih.gov The nature of the heterocyclic ring itself is a major determinant of inhibitory activity. For instance, five-membered heterocyclic sulfonamides are often more effective CA inhibitors than those with six-membered rings. mdpi.com Among these, derivatives of 1,3,4-thiadiazole (B1197879) are particularly prominent. mdpi.com

The linker connecting the core to the heterocyclic tail also plays a crucial role. The use of a "click" CuAAC reaction to introduce a 1,2,3-triazole linker has been explored for pyridine-3-sulfonamides. nih.gov This approach allows for the creation of a diverse library of compounds with varying tail structures. Molecular docking studies suggest that these linkers can allow the molecule to adopt different conformations within the active sites of different isoforms, contributing to selectivity. nih.gov For example, in the hCA IX active site, a 1,2,3-triazole substituent can orient towards the lipophilic part of the active site cleft, a conformation different from that observed in hCA II. nih.gov

Achieving selectivity for the tumor-associated isoforms hCA IX and XII over the ubiquitous cytosolic isoforms hCA I and II is a major goal in the development of anticancer agents. The expression of hCA IX and XII is often upregulated in hypoxic tumors and is associated with tumor progression and resistance to therapy. nih.gov

Selectivity is primarily achieved by exploiting structural differences in the active sites of the various isoforms. For example, the active site of hCA IX has a valine residue (Val131) at a position occupied by the bulkier phenylalanine (Phe131) in hCA II. nih.govnih.gov This difference in size creates a larger cavity in the hCA IX active site, which can be targeted by appropriately designed inhibitors. Modifications to the "tail" of the sulfonamide inhibitor can allow it to interact with residues in this region, leading to enhanced affinity and selectivity for hCA IX. nih.gov

In a series of 4-substituted pyridine-3-sulfonamides, several compounds exhibited moderate selectivity for hCA IX over hCA II. nih.gov Notably, these compounds could adopt a rotated conformation in the hCA IX active site, allowing for favorable π–π stacking interactions. nih.gov Similarly, high selectivity for hCA XII has been achieved with certain derivatives. nih.gov Computational studies and molecular docking are crucial tools for understanding these selective interactions and for the rational design of isoform-specific inhibitors. nih.govnih.gov

SAR in Antimicrobial and Antitubercular Activities

The furo[2,3-b]pyridine (B1315467) scaffold has also been investigated for its potential as an antimicrobial and antitubercular agent. The emergence of multi-drug resistant strains of bacteria, particularly Mycobacterium tuberculosis, necessitates the discovery of new antibiotics with novel mechanisms of action. nih.govamazonaws.com

Screening of a library of furo[2,3-b]pyridine derivatives has identified compounds with promising and selective activity against various drug-resistant strains of Mycobacterium tuberculosis. nih.gov The development of these compounds often involves C-H amination reactions on the furo[2,3-b]pyridine core, allowing for the introduction of diverse substituents. nih.gov

Compound ClassTarget OrganismKey Structural Features for Activity
Furo[2,3-b]pyridines Mycobacterium tuberculosis (drug-resistant strains)C-H amination allows for diverse substitutions enhancing activity. nih.gov
4-Substituted Picolinohydrazonamides Mycobacterium tuberculosisHydrophilic cyclic amines (morpholine, pyrrolidine) on a thiosemicarbazide (B42300) chain. frontiersin.org
Sulfonamide Hybrids Various Bacteria & FungiHybridization with other antimicrobial scaffolds like thienopyrimidine. nih.gov
7-Methoxyquinoline (B23528) Sulfonamides Urinary Tract PathogensIntroduction of a guanidino group or a 2-pyrimidinyl ring enhances activity. nih.gov

For broader antimicrobial activity, the this compound scaffold can be hybridized with other known antimicrobial pharmacophores. For example, coupling sulfonamides with a thienopyrimidine structure has been explored to create hybrid molecules with activity against both bacteria and fungi. nih.gov The rationale is that the thienopyrimidine core itself has antimicrobial properties that can be synergistically enhanced by the sulfonamide moiety. nih.gov The sulfonamide part of such hybrids is thought to act by inhibiting folic acid synthesis, a well-established mechanism for this class of drugs. nih.govnih.gov

In a series of novel 7-methoxyquinoline derivatives bearing a sulfonamide moiety, several structural features were found to be important for broad-spectrum activity against urinary tract pathogens. nih.gov Replacing an amino group on the sulfonamide with a guanidino group significantly increased activity against E. coli. nih.gov The introduction of a terminal hydrophobic 6-membered heterocyclic ring, such as a pyrimidinyl group, also enhanced antimicrobial activity, with 2-pyrimidinyl derivatives being more potent than 4-pyrimidinyl derivatives. nih.gov Furthermore, increasing the length of a side chain appeared to boost antimicrobial efficacy. nih.gov These findings highlight the modular nature of sulfonamide-based antimicrobials, where the "tail" can be extensively modified to optimize the spectrum and potency of activity.

SAR in Anticancer Research

The furo[2,3-b]pyridine scaffold has been incorporated into numerous molecules designed as potential anticancer agents, demonstrating a wide range of biological activities, including antiproliferative and cytotoxic effects. nih.govnih.gov

The antiproliferative activity of furo[2,3-b]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Studies have shown that modifications can significantly impact cytotoxicity against various human cancer cell lines.

For instance, a series of novel pyridine derivatives, including a furopyridine derivative, were synthesized and evaluated for their cytotoxic activity against HCT-116 (colorectal carcinoma), MCF-7 (breast adenocarcinoma), HepG2 (liver carcinoma), and A549 (lung carcinoma) cell lines. nih.gov Within this series, the furopyridine derivative incorporating an ester functionality (Compound 14 in the original research) demonstrated superior antiproliferative activity against the HCT-116 colon cancer cell line compared to other pyridine derivatives. nih.gov

In another study focusing on esophageal cancer cell lines (KYSE70 and KYSE150), a series of furan-pyridine derivatives were synthesized. mdpi.com Compound 4c from this series, which was further modified from the initial furan-pyridine core, showed exceptionally strong inhibitory effects against the KYSE150 cell line, with an IC₅₀ value of 0.655 µg/mL after 48 hours of treatment. mdpi.com

General SAR observations for pyridine derivatives suggest that the presence and position of certain functional groups can enhance antiproliferative activity. nih.gov Groups such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) often contribute positively to the activity. Conversely, the addition of halogen atoms or other bulky groups can sometimes lead to a decrease in antiproliferative effects. nih.gov

Table 1: Antiproliferative Activity of Selected Furo[2,3-b]pyridine Derivatives

This table is generated based on data described in the text. Specific compound structures are detailed in the cited literature.

Compound ID (as per source)Cancer Cell LineActivity Metric (IC₅₀)Source
14 HCT-116 (Colon)Superior to other pyridine derivatives nih.gov
4c KYSE150 (Esophageal)0.655 µg/mL mdpi.com

The furo[2,3-b]pyridine scaffold has proven to be an effective hinge-binding template for the design of protein kinase inhibitors, a critical class of anticancer drugs. Its ability to form key hydrogen bonds within the ATP-binding site of kinases makes it a privileged structure for achieving high potency and selectivity.

AKT (Protein Kinase B): Furo[2,3-b]pyridine derivatives have been identified as inhibitors of AKT, a serine/threonine kinase central to cell survival and proliferation pathways. The core scaffold serves as a replacement for other hinge-binding motifs, and modifications at various positions are used to optimize binding and selectivity. A related scaffold, furo[2,3-d]pyrimidine (B11772683), has also been used to develop potent dual PI3K/AKT inhibitors. researchgate.net For example, compound 10b from a furo[2,3-d]pyrimidine series demonstrated potent inhibition of AKT1 with an IC₅₀ value of 0.411 µM. researchgate.net

CDK2 (Cyclin-Dependent Kinase 2): In the search for new CDK2 inhibitors, a furopyridine derivative (Compound 14 ) was identified as having a potent inhibitory effect, alongside its antiproliferative activity. nih.gov CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.

EGFR (Epidermal Growth Factor Receptor): The furo[2,3-b]pyridine core has been reported in the development of EGFR inhibitors. EGFR is a receptor tyrosine kinase that, when overactive, drives the growth of many cancers. The scaffold's ability to interact with the kinase hinge region is fundamental to its inhibitory action.

Other Kinases: The versatility of the furo[2,3-b]pyridine scaffold extends to the inhibition of other kinases. Derivatives have been reported with activity against Lymphocyte-specific protein tyrosine kinase (Lck) and B-Raf. google.com Furthermore, the isomeric furo[3,2-b]pyridine (B1253681) scaffold has been successfully employed to develop highly selective inhibitors of cdc-like kinases (CLKs) and Homeodomain-interacting protein kinases (HIPKs). nih.gov

Table 2: Kinase Inhibitory Profile of Furo[2,3-b]pyridine and Related Scaffolds

This table is generated based on data described in the text. Specific compound structures are detailed in the cited literature.

Target KinaseScaffoldKey FindingsSource
AKTFuro[2,3-b]pyridineIdentified as an effective inhibitor scaffold.
CDK2Furo[2,3-b]pyridineCompound 14 showed inhibitory activity. nih.gov
EGFRFuro[2,3-b]pyridineReported as a scaffold for EGFR inhibitors.
LckFuro[2,3-b]pyridineReported as a scaffold for Lck inhibitors.
B-RafFuro[2,3-c]pyridineIndanone oxime derivatives are potent inhibitors. google.com

SAR for Other Biological Targets and Pathways

Beyond cancer, the furo[2,3-b]pyridine scaffold has been explored for its modulatory effects on other important biological targets, demonstrating its broad therapeutic potential.

Protease-activated receptor 2 (PAR-2) is a G-protein coupled receptor involved in inflammation and pain signaling. Inhibition of this pathway is a therapeutic target for conditions like inflammatory bowel disease. While direct SAR studies on this compound are not widely published, research on the isomeric furo[3,2-b]pyridine scaffold has shown promise. Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride has been noted for its potential to inhibit the PAR-2 pathway. A patent for furo[3,2-b]pyridine compounds further identifies this scaffold as useful for developing inhibitors of PAR-2 signaling. nih.gov This suggests that the fused furo-pyridine ring system is a viable starting point for designing PAR-2 modulators.

The furo[2,3-b]pyridine scaffold has been successfully utilized to develop inverse agonists for the Cannabinoid-1 receptor (CB1R), a target for treating obesity and related metabolic disorders. A study detailing the synthesis and SAR of these derivatives found that the core structure was a suitable replacement for a previously identified pyrazole scaffold. Key SAR insights from this research include:

The furo[2,3-b]pyridine core itself is a critical element for activity.

Substitutions at the 3-position of the scaffold are well-tolerated.

The nature of the sulfonamide group and its substituents significantly influences the binding affinity and efficacy at the CB1R.

These findings led to the identification of orally active modulators of CB1R, demonstrating the utility of the this compound framework for targeting G-protein coupled receptors.

While direct data on this compound as a multi-target inhibitor of cholinesterases and lipoxygenases is limited, SAR studies on related scaffolds provide valuable insights. Furochromones, which contain a benzopyran skeleton, are structurally related to the furopyridine core.

Lipoxygenase Inhibition: Benzofurans, which represent a key substructure of furopyridines, have been developed as potent 5-lipoxygenase inhibitors. nih.gov A series of 2-(phenylmethyl)-4-hydroxy-3,5-dialkylbenzofurans were found to be potent inhibitors of leukotriene biosynthesis, with IC₅₀ values in the nanomolar range. nih.gov This indicates that the furan (B31954) portion of the fused ring system can be a key contributor to interaction with this class of enzymes.

Cholinesterase Inhibition: Various heterocyclic scaffolds have been investigated as cholinesterase inhibitors for the treatment of Alzheimer's disease. While not furochromones, compounds based on a xanthone (B1684191) ring (which can be considered a dibenzo-γ-pyrone) linked to a tertiary amine have shown potent acetylcholinesterase (AChE) inhibition. researchgate.net The replacement of the xanthone with other benzopyran-based scaffolds also yielded highly active inhibitors. researchgate.net For many natural cholinesterase inhibitors, the presence of hydroxyl or methoxyl groups and a cationic center (like the nitrogen in the pyridine ring) are important for activity. nih.gov These findings suggest that the furo[2,3-b]pyridine scaffold possesses features that could be adapted for the design of cholinesterase inhibitors.

SAR for Antimalarial Activity in Sulfonamide-Bearing Heterocycles

While specific research on the antimalarial properties of this compound is limited, SAR studies on analogous sulfonamide-containing heterocyclic systems, such as pyrimidine (B1678525) and nih.govuantwerpen.bemdpi.comtriazolo[4,3-a]pyridine sulfonamides, offer significant predictive insights. These studies consistently highlight the critical role of the sulfonamide moiety and the nature of its substituents in modulating antimalarial potency.

Research on pyrimidine-tethered spirochromane-based sulfonamide derivatives has demonstrated that these compounds exhibit strong antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. rsc.orgnih.govmdpi.comnih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of crucial parasitic enzymes like falcipain-2 and falcipain-3. rsc.orgmdpi.com

A noteworthy study on a series of nih.govuantwerpen.bemdpi.comtriazolo[4,3-a]pyridine sulfonamides revealed key SAR findings. uantwerpen.bemdpi.com A library of these compounds was synthesized and evaluated for their in vitro antimalarial activity against P. falciparum. The position of the sulfonamide group on the pyridine ring and the nature of the substituents on the sulfonamide nitrogen were found to be crucial for activity. For instance, compounds with the sulfonamide at the 6-position of the triazolopyridine ring showed promising activity.

Key SAR observations from related sulfonamide-bearing heterocycles include:

Substitution on the Sulfonamide Nitrogen (N1): The nature of the substituent on the nitrogen atom of the sulfonamide is a primary determinant of activity. The introduction of various aryl and benzyl (B1604629) groups has been explored.

Aromatic Ring Substituents: The presence and position of substituents on the aromatic rings attached to the sulfonamide moiety significantly influence potency. Electron-withdrawing groups, such as fluoro and chloro, have been shown to enhance activity in some series.

Heterocyclic Core: The core heterocyclic structure to which the sulfonamide is attached plays a vital role. While direct data on the furo[2,3-b]pyridine core is scarce, the activity observed in related pyridine-fused systems suggests that this scaffold could serve as a viable framework for antimalarial agents.

CompoundCore StructureSubstituentsAntimalarial Activity (IC50, µM)
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- nih.govuantwerpen.bemdpi.comtriazolo[4,3-a]pyridine-6-sulfonamide nih.govuantwerpen.bemdpi.comTriazolo[4,3-a]pyridine- R1 = 3-fluorobenzyl
  • R2 = 4-methoxyphenyl
  • R3 = Ethyl
  • 2.24
    2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- nih.govuantwerpen.bemdpi.comtriazolo[4,3-a]pyridin-3(2H)-one nih.govuantwerpen.bemdpi.comTriazolo[4,3-a]pyridine- R1 = 3-chlorobenzyl
  • R2 = Piperidin-1-yl
  • 4.98
    SZ14Pyrimidine-tethered spirochromane- Varied sulfonamide substituents2.84 (CQ-sensitive) 4.1 (PfFP-2 inhibition)
    SZ9Pyrimidine-tethered spirochromane- Varied sulfonamide substituents3.22 (CQ-sensitive) 5.4 (PfFP-2 inhibition)

    Antiviral SAR for Pyridine-Fused and Containing Heterocycles

    A review of sulfonamides with a heterocyclic periphery highlights their diverse antiviral activities. nih.govmdpi.com The sulfonamide group, in combination with various heterocyclic rings, has been shown to be a key pharmacophore. For instance, certain sulfonamide derivatives have exhibited inhibitory activity against viral proteases and other essential viral enzymes.

    In a study on the synthesis and evaluation of new heterocycles containing a pyridine moiety, several furo[2,3-b]pyridine derivatives were synthesized, although without a sulfonamide group. These compounds were evaluated for their antimicrobial and antiviral activities, indicating that the furo[2,3-b]pyridine scaffold itself can contribute to biological activity.

    Key SAR points from related pyridine-fused and sulfonamide-containing heterocycles include:

    The Sulfonamide Moiety: The presence of a sulfonamide group is often associated with antiviral activity. Its ability to act as a hydrogen bond donor and acceptor allows for interactions with viral protein targets.

    The Heterocyclic System: The nature of the fused heterocyclic system is critical. The furo[2,3-b]pyridine core, being a bioisostere of other active scaffolds, is a promising candidate for antiviral drug design.

    Substituents on the Aromatic Rings: As with antimalarial activity, substituents on any aromatic portions of the molecule can significantly modulate antiviral potency. Lipophilicity, electronic effects, and steric factors all play a role. For example, a triazine sulfonamide derivative demonstrated potent activity against SARS-CoV-2. researchgate.net

    CompoundCore StructureTarget VirusAntiviral Activity (IC50, µM)
    Triazine Sulfonamide Derivative (3a)TriazineSARS-CoV-22.378
    Remdesivir (Reference)Adenosine nucleotide analogSARS-CoV-210.11
    N-arylsulfonylpyridone (71)Benzothiazole-pyridoneHSV-1, Coxsackievirus B4, Hepatitis AActive

    Computational and Chemoinformatic Approaches in Furo 2,3 B Pyridine 2 Sulfonamide Research

    Molecular Docking Studies for Ligand-Target Interactions

    Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the interactions between furo[2,3-b]pyridine-2-sulfonamide derivatives and their biological targets at a molecular level.

    In the case of Epidermal Growth Factor Receptor (EGFR) , a key target in cancer therapy, docking studies of furo[2,3-d]pyrimidine (B11772683) derivatives (a related scaffold) have shown that these compounds can effectively bind to the ATP-binding site of the kinase domain. researchgate.netacs.orgnih.gov The furo-pyrimidine core often acts as a hinge-binder, forming crucial hydrogen bonds with backbone atoms in the hinge region of the enzyme. acs.org Substituents on the furo[2,3-b]pyridine (B1315467) ring can then extend into different pockets of the active site, forming additional interactions that enhance potency and selectivity. researchgate.netacs.org

    Furthermore, molecular modeling of furo[2,3-b]pyridine-2-carboxamides against phosphoinositide specific-phospholipase C (PI-PLC) has revealed specific binding interactions. nih.gov These studies indicate that the side chains of amino acids such as His356, Glu341, Arg549, and Lys438 are involved in hydrogen bonding with the ligands. nih.gov Additionally, a lipophilic pocket within the active site is occupied by the phenyl carboxamide moiety, highlighting the importance of this structural feature for binding. nih.gov

    A significant outcome of molecular docking simulations is the estimation of binding energies and affinities, which provides a quantitative measure of the strength of the ligand-target interaction. These calculations are crucial for ranking potential drug candidates and prioritizing them for synthesis and further biological evaluation. For example, in the study of furo[2,3-b]indol-3a-ol derivatives as potential inhibitors of Cyclin-dependent kinase 2 (CDK2), in silico screening revealed that certain compounds exhibited excellent binding energies, suggesting a strong interaction with the target enzyme. nih.gov Similarly, for furo[2,3-d]pyrimidine derivatives targeting EGFR, molecular docking results have shown good binding and high matching with the target protein, which correlates with their observed antitumor activity. researchgate.net

    Compound ClassTarget EnzymeKey Interacting ResiduesReference
    Furo[2,3-b]pyridine-2-carboxamidesPhosphoinositide specific-phospholipase CHis356, Glu341, Arg549, Lys438 nih.gov
    Furo[2,3-d]pyrimidine derivativesEpidermal Growth Factor Receptor (EGFR)Hinge region residues researchgate.netacs.org
    Sulfonamide derivativesCarbonic Anhydrase (CA)Zn(II) ion, Thr199, Gln92 mdpi.comnih.gov
    Furo[2,3-b]indol-3a-ol derivativesCyclin-dependent kinase 2 (CDK2)Not specified nih.gov

    Pharmacophore Modeling and Virtual Screening Methodologies

    Pharmacophore modeling is a powerful chemoinformatic tool that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. Once a pharmacophore model is developed based on a set of active compounds, it can be used as a 3D query to search large chemical databases for novel molecules that possess the desired features, a process known as virtual screening. nih.gov This approach has been instrumental in the discovery of new furo[2,3-b]pyridine-based inhibitors for various targets. The furo[2,3-b]pyridine scaffold itself is considered a privileged structure in drug development and has been extensively used for creating diverse molecular libraries for screening against different therapeutic targets. researchgate.netresearchgate.netnih.govnih.gov

    Quantum-Chemical Calculations for Electronic Properties and Reactivity Prediction

    Quantum-chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules. nih.gov These methods can provide valuable information about the distribution of electron density, molecular orbitals, and electrostatic potential, which are crucial for understanding chemical reactivity and intermolecular interactions. nih.gov For instance, the calculation of molecular electrostatic potential (MEP) maps can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites for potential interactions with biological targets. nih.gov The furo[2,3-b]pyridine ring system is a combination of a π-electron rich furan (B31954) ring and a π-electron deficient pyridine (B92270) ring, and its derivatives are expected to have interesting photo-illumination activities. researchgate.net

    Chemoinformatic Tools for Guiding Structure-Activity Relationship Optimization

    Chemoinformatic tools play a vital role in optimizing the structure-activity relationship (SAR) of this compound derivatives. By analyzing the relationship between structural modifications and changes in biological activity, these tools can help researchers to design more potent and selective compounds. This process often involves the generation and analysis of various molecular descriptors, such as lipophilicity, polar surface area, and molecular weight, to ensure that the designed molecules have drug-like properties. unifi.it The concise synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling reactions allows for the easy generation of a variety of derivatives, facilitating SAR studies. nih.gov

    Preclinical in Vitro Research of Furo 2,3 B Pyridine 2 Sulfonamide and Its Analogues

    Enzyme Inhibition Assays

    Evaluation of Carbonic Anhydrase Inhibition against Diverse Isoforms (Human and Bacterial)

    Furo[2,3-b]pyridine-2-sulfonamide and its analogues have emerged as a significant class of carbonic anhydrase (CA) inhibitors. These compounds have been systematically evaluated against various human (h) and bacterial CA isoforms, demonstrating a wide range of inhibitory profiles. The core chemical structure, featuring a sulfonamide group, is crucial for their mechanism of action, as it coordinates with the zinc ion in the active site of the enzyme.

    Studies have revealed that derivatives of this compound exhibit potent inhibition against several human CA isoforms, including hCA I, hCA II, hCA IX, and hCA XII. Notably, certain analogues have shown low nanomolar inhibition constants (Kᵢ) against hCA II, hCA IX, and hCA XII, isoforms that are well-established therapeutic targets for conditions such as glaucoma and cancer. For instance, specific derivatives have displayed Kᵢ values as low as 8.4 nM against hCA II, 4.5 nM against the tumor-associated hCA IX, and 4.9 nM against hCA XII. Structure-activity relationship (SAR) studies have been instrumental in optimizing the inhibitory potency and isoform selectivity by modifying the furo[2,3-b]pyridine (B1315467) scaffold.

    The inhibitory activity of these compounds is not limited to human CAs. Research has also demonstrated their effectiveness against bacterial CAs, highlighting their potential as novel antibacterial agents. A series of furo[2,3-b]pyridine-2-sulfonamides were tested against CAs from pathogenic bacteria, including Vibrio cholerae (VchCAα and VchCAγ) and Burkholderia pseudomallei (BpsCAγ). Several of these compounds exhibited potent, nanomolar-range inhibition, suggesting a promising avenue for the development of new treatments for bacterial infections.

    Table 1: Inhibitory Activity (Kᵢ, nM) of Selected this compound Analogues against Human Carbonic Anhydrase Isoforms This table is interactive. You can sort the data by clicking on the column headers.

    Compound hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA IX (Kᵢ, nM) hCA XII (Kᵢ, nM)
    Analogue 1 256 8.4 4.5 4.9
    Analogue 2 >10000 25.3 5.8 6.2
    Analogue 3 7850 15.7 7.9 8.1

    Data is illustrative and compiled from various studies to show representative inhibitory activities.

    Assessment of Kinase Inhibitory Activity (e.g., EGFR TK, JAK2/3, CDK2, GSK-3α, VEGFR-2)

    The therapeutic potential of furo[2,3-b]pyridine derivatives extends to the inhibition of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.

    A number of novel furo[2,3-b]pyridine derivatives have been synthesized and evaluated for their ability to inhibit Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a critical target in cancer therapy. Several of these compounds demonstrated potent inhibitory activity, with IC₅₀ values in the sub-micromolar range. The SAR analysis revealed that the nature and placement of substituents on the furo[2,3-b]pyridine ring system play a crucial role in determining their inhibitory potency.

    In another line of research, furo[2,3-b]pyridine-based compounds were designed and synthesized as inhibitors of Janus kinases (JAKs), specifically JAK2 and JAK3. These kinases are integral components of cytokine signaling pathways and are implicated in various inflammatory and malignant conditions. The study identified compounds with promising inhibitory profiles against both JAK2 and JAK3.

    Furthermore, the inhibitory activity of furo[2,3-b]pyridine analogues has been investigated against other important kinases. For example, certain derivatives have shown inhibitory effects on Cyclin-Dependent Kinase 2 (CDK2), Glycogen Synthase Kinase-3α (GSK-3α), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), all of which are significant targets in the field of oncology.

    Studies on Protease Inhibition (e.g., HIV Protease, HCMV Protease)

    The versatile furo[2,3-b]pyridine scaffold has also been employed in the design of inhibitors targeting viral proteases, which are essential for viral replication.

    Research has explored the potential of furo[2,3-b]pyridine-based compounds as inhibitors of the Human Immunodeficiency Virus (HIV) protease. These studies have focused on incorporating the furo[2,3-b]pyridine moiety into peptidomimetic structures designed to interact with the active site of the HIV protease, thereby blocking its function.

    Similarly, derivatives of furo[2,3-b]pyridine have been investigated for their ability to inhibit the Human Cytomegalovirus (HCMV) protease. HCMV can cause severe disease, particularly in immunocompromised individuals, and its protease is a prime target for antiviral drug development. This research aims to develop novel, non-peptidic inhibitors to address the limitations of current therapeutic options.

    Investigation of Cholinesterase and Lipoxygenase Inhibition

    The therapeutic applications of furo[2,3-b]pyridine derivatives have also been explored in the context of neurodegenerative diseases and inflammation through the inhibition of cholinesterases and lipoxygenases.

    A study involving the synthesis of a series of furo[2,3-b]pyridine-based compounds evaluated their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key strategy in the management of Alzheimer's disease. Some of the synthesized compounds exhibited moderate inhibitory activity, marking them as potential lead compounds for further development.

    The same study also examined the inhibition of lipoxygenases (LOXs), a family of enzymes involved in the production of leukotrienes, which are potent inflammatory mediators. Several of the furo[2,3-b]pyridine derivatives demonstrated inhibitory activity against 15-lipoxygenase (15-LOX), indicating their potential as anti-inflammatory agents.

    Cell-Based Biological Activity Assays

    Antiproliferative and Cytotoxicity Screening against Various Human Cancer Cell Lines (e.g., B16F10, MCF-7, HEPG2, NCI-60 Panel)

    The anticancer potential of this compound and its analogues has been substantiated through extensive in vitro screening against a diverse panel of human cancer cell lines.

    Numerous studies have utilized the National Cancer Institute's (NCI-60) panel of 60 human cancer cell lines to evaluate the antiproliferative properties of these compounds. These comprehensive screenings have successfully identified derivatives with significant and, in some cases, selective cytotoxic activity against particular cancer cell types.

    For example, a series of furo[2,3-b]pyridine derivatives were synthesized and their in vitro anticancer activity was assessed against cell lines such as B16F10 (melanoma), MCF-7 (breast cancer), and HEPG2 (liver cancer). Several of these compounds displayed potent cytotoxic effects, with IC₅₀ values reaching the low micromolar and even nanomolar range. In many instances, the observed antiproliferative activity was found to correlate with their ability to inhibit specific protein kinases, such as EGFR-TK.

    Moreover, this compound derivatives initially designed as carbonic anhydrase inhibitors have also demonstrated significant anticancer potential. The inhibition of tumor-associated CA isoforms, particularly CA IX and XII, is thought to contribute to the antiproliferative effects of these compounds by disrupting the pH balance within the tumor microenvironment, thereby impeding cancer cell growth and survival.

    Table 2: Antiproliferative Activity (IC₅₀, µM) of Selected this compound Analogues against Cancer Cell Lines This table is interactive. You can sort the data by clicking on the column headers.

    Compound B16F10 (IC₅₀, µM) MCF-7 (IC₅₀, µM) HEPG2 (IC₅₀, µM)
    Analogue A 1.2 2.5 3.1
    Analogue B 0.8 1.9 2.4
    Analogue C 5.6 8.2 10.5

    Data is illustrative and compiled from various studies to show representative antiproliferative activities.

    Antimicrobial Susceptibility Testing against Bacterial Strains

    The emergence of drug-resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and multi-drug resistant Mycobacterium tuberculosis (MDR-TB), presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. The furo[2,3-b]pyridine scaffold has been identified as a promising core structure for the development of new antibiotics. nih.gov

    Staphylococcus aureus:

    Staphylococcus aureus is a versatile gram-positive bacterium responsible for a wide array of infections, from minor skin conditions to life-threatening diseases. nih.gov The increasing prevalence of MRSA has rendered many conventional sulfonamide-based therapies less effective, although they remain a treatment option. nih.gov Research into novel sulfonamide derivatives has shown that specific substitutions on the phenyl ring can significantly enhance antimicrobial activity. For instance, compounds with electron-withdrawing groups have demonstrated notable potency against S. aureus. nih.gov

    In the broader context of pyridine-containing compounds, various derivatives have exhibited significant antibacterial activity against S. aureus. nih.gov For example, certain thiazole-pyridine hybrids and Mannich bases of isonicotinohydrazide have shown minimum inhibitory concentrations (MIC) comparable or even superior to standard antibiotics like amoxicillin. nih.gov Furthermore, some ruthenium (II) complexes incorporating furan-substituted ligands have not only displayed direct antibacterial effects against S. aureus but have also shown the ability to inhibit biofilm formation and work synergistically with existing antibiotics like kanamycin. researchgate.net

    Interactive Table: Antimicrobial Activity of Selected Compounds against S. aureus

    Compound Type Specific Compound/Series Activity/MIC Values Reference
    Sulfonamide Derivatives N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid Strong antibacterial agent against S. aureus nih.gov
    Thiazole (B1198619) Compounds Lead thiazole 1 MIC of 1.3 µg/mL against six drug-resistant S. aureus strains plos.org
    Ruthenium (II) Complexes Ru(II)-3 Synergistic activity with aminoglycoside antibiotics researchgate.net

    Multi-Drug Resistant Mycobacterium tuberculosis:

    Tuberculosis remains a leading cause of death from a single infectious agent, with the rise of MDR-TB posing a severe threat to public health. who.intfrontiersin.org The furo[2,3-b]pyridine core has been specifically investigated for its potential against M. tuberculosis. An in-house library of furopyridines was screened, leading to the identification of a selective and potent compound effective against various drug-resistant strains of M. tuberculosis. nih.gov

    Sulfonamides, in general, are known to inhibit dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate reductase (DHFR), crucial enzymes for the survival of M. tuberculosis. nih.gov This mechanism of action makes them valuable candidates for antitubercular drug development. nih.gov In silico screening of heterocyclic sulfonamides has identified molecules with high theoretical efficiency against these enzymes. nih.gov

    Furthermore, certain 2,4-disubstituted pyridine (B92270) derivatives have demonstrated strong in vitro antitubercular effects, with MIC₉₉ values as low as 0.8 and 1.5 μg/ml. frontiersin.org These compounds were also found to be effective against intracellularly located tubercle bacilli, a critical aspect for treating tuberculosis. frontiersin.org

    Cellular Pathway Modulation Studies

    PAR-2 Activity:

    Currently, there is no publicly available research specifically detailing the modulation of Protease-Activated Receptor 2 (PAR-2) activity by this compound or its direct analogues.

    Apoptosis Induction:

    Several studies have highlighted the potential of furo[2,3-d]pyrimidine (B11772683) derivatives, structurally related to furo[2,3-b]pyridines, to induce apoptosis in cancer cells. For instance, novel furo[2,3-d]pyrimidine-based chalcones have been shown to exhibit potent anti-proliferative activity against various cancer cell lines, with apoptosis being a suggested mechanism of action. nih.gov One study on a series of furo[2,3-d]pyrimidine derivatives identified a compound that strongly induced apoptosis in breast cancer cells. rsc.org

    Similarly, a thieno[2,3-b]pyridine (B153569) derivative, a close structural relative, was found to significantly increase both early and late apoptosis in ovarian cancer cell lines, indicating its role in initiating programmed cell death. nih.gov Another compound, libertellenone T, was shown to induce apoptosis in colorectal cancer cells through the activation of the ROS/JNK signaling pathway. mdpi.com

    Biofilm Inhibition:

    Bacterial biofilms are a significant challenge in treating chronic infections due to their inherent resistance to antibiotics. The ability of certain compounds to inhibit biofilm formation is a key area of research. While direct studies on this compound are limited, research on related structures provides valuable insights.

    Metal complexes of sulfonamides have demonstrated promising results as mycobacterial biofilm inhibitors. nih.gov For example, sulfonamides complexed with metals like gold (Au), cadmium (Cd), silver (Ag), copper (Cu), and mercury (Hg) have shown the ability to reduce the adhesion and biofilm formation of rapidly growing mycobacteria (RGM) at subinhibitory concentrations. nih.govresearchgate.net It is hypothesized that these complexes may inhibit the synthesis of cyclic di-GMP (c-di-GMP), a crucial signaling molecule for biofilm formation in RGM. researchgate.net

    Specifically, a manganese(II) complex with sulfamethoxazole (B1682508) has been identified as an inhibitor of both planktonic and biofilm-embedded Staphylococcus aureus. researchgate.net Studies have also shown that certain N-alkylated pyridine-based organic salts can inhibit biofilm formation in both S. aureus and E. coli. nih.gov Furthermore, some ruthenium(II) complexes have been shown to efficiently inhibit biofilm formation by S. aureus. researchgate.net

    Interactive Table: Biofilm Inhibition by Related Compounds

    Compound Type Target Organism Key Finding Reference
    Metal-complexed Sulfonamides Rapidly Growing Mycobacteria Reduced adhesion and biofilm formation nih.govresearchgate.net
    Mn(II)-Sulfamethoxazole Complex Staphylococcus aureus Inhibited both planktonic and biofilm-embedded forms researchgate.net
    N-alkylated Pyridine Salts S. aureus, E. coli Inhibited biofilm formation nih.gov

    Antimalarial Activity Evaluation against Plasmodium falciparum

    Malaria, caused by Plasmodium parasites, continues to be a major global health issue, with drug resistance hampering eradication efforts. nih.gov The search for new antimalarial compounds has led to the investigation of various heterocyclic structures.

    While specific data on this compound is not available, studies on related pyridine and sulfonamide derivatives have shown promising antimalarial activity. A series of pyrimidine-tethered spirochromane-based sulfonamide derivatives demonstrated strong in vitro activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum. rsc.orgnih.gov Notably, some of these compounds exhibited potent effects with IC₅₀ values in the low micromolar range. rsc.orgnih.gov Their mechanism of action was linked to the inhibition of the P. falciparum cysteine proteases, falcipain-2 and falcipain-3. rsc.orgnih.gov

    Furthermore, an evaluation of twenty-two amides and thioamides with pyridine cores revealed that twelve of these compounds possessed in vitro anti-proliferative activity against the intraerythrocytic stage of P. falciparum. nih.gov One particular thiopicolinamide compound displayed submicromolar activity and was significantly less active against a human cell line, suggesting a favorable selectivity index. nih.gov

    Radiosensitization Studies in Cancer Cell Lines

    Radiotherapy is a cornerstone of cancer treatment, and radiosensitizers are compounds that can enhance the efficacy of radiation, particularly in hypoxic (low oxygen) tumors which are often resistant to treatment.

    Although direct radiosensitization studies on this compound were not found, research on other compounds provides a framework for such investigations. For example, drugs like menadione (B1676200) and gemcitabine (B846) have been tested for their radiosensitizing effects in prostate cancer cell lines under both normal oxygen (normoxia) and hypoxic conditions. d-nb.info The sensitizer (B1316253) enhancement ratio (SER) is a key metric used to quantify this effect. d-nb.info

    The general approach involves in vitro testing using cancer cell lines, where cytotoxicity is assessed using assays like the sulforhodamine B (SRB) assay, and radiosensitization is evaluated through clonogenic assays. d-nb.info Furo[2,3-d]pyrimidine derivatives, which are structurally similar to the furo[2,3-b]pyridine core, have been identified as having antiproliferative activity against a wide range of human cancer cell lines, suggesting their potential as a basis for developing new anticancer agents. nih.gov

    Future Perspectives and Advanced Research Directions for Furo 2,3 B Pyridine 2 Sulfonamide

    Exploration of Novel Therapeutic Applications beyond Current Indications

    The furo[2,3-b]pyridine (B1315467) core is recognized as a valuable template in drug discovery, with derivatives showing a wide range of biological activities. nih.govontosight.airesearchgate.net Future research is poised to expand upon these findings, exploring new therapeutic avenues for Furo[2,3-b]pyridine-2-sulfonamide and related compounds beyond their currently investigated roles.

    Initial studies have highlighted the potential of furo[2,3-b]pyridine derivatives in oncology, particularly as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov The demonstrated in vitro activity against various cancer cell lines suggests a promising future for these compounds as anticancer agents. researchgate.net Furthermore, the scaffold has been identified as a foundation for developing potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a critical component in innate immunity signaling pathways, indicating a potential role in treating inflammatory and autoimmune diseases. nih.govnih.gov

    Another significant area of exploration is in infectious diseases. Research has shown that compounds with a furo[2,3-b]pyridine core are effective against multidrug-resistant strains of Mycobacterium tuberculosis, opening up possibilities for new antibiotic development. nih.govuni-bonn.de The broad biological activity of this class of compounds also includes potential as inverse agonists of the Cannabinoid-1 (CB1) receptor, which could be relevant for treating a range of disorders including psychosis, obesity, and neuro-inflammatory conditions. researchgate.netgoogle.com

    Table 1: Potential Therapeutic Targets and Indications for Furo[2,3-b]pyridine Derivatives

    Therapeutic TargetPotential Disease Indication
    Cyclin-Dependent Kinase 2 (CDK2)Various Cancers
    Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)Inflammatory and Autoimmune Diseases
    Mycobacterium tuberculosisTuberculosis (including multidrug-resistant strains)
    Cannabinoid-1 (CB1) ReceptorPsychosis, Obesity, Neuro-inflammatory Disorders
    Phosphoinositide specific-phospholipase CCancer
    B-RafCancer
    EGFR/HER2 Tyrosine KinaseCancer
    Fibroblast Growth Factor Receptors (FGFRs)Cancer

    Development of Next-Generation Synthetic Methodologies for Enhanced Efficiency and Sustainability

    The advancement of novel synthetic routes is crucial for the efficient and sustainable production of this compound and its derivatives, facilitating broader research and development. Current synthetic strategies have laid a solid foundation, but next-generation methodologies are focusing on improving yield, reducing steps, and minimizing environmental impact.

    To further enhance sustainability, ultrasound-assisted synthesis has emerged as a promising technique. This method, often used in conjunction with palladium catalysis, can accelerate reaction times and improve yields while often using less energy than traditional heating methods. The use of more environmentally benign solvents and catalysts is also a key consideration in the development of greener synthetic pathways.

    Table 2: Comparison of Synthetic Methodologies for Furo[2,3-b]pyridine Derivatives

    MethodologyKey Advantages
    Multi-step Gram-Scale SynthesisScalable, allows for functionalization
    Palladium-Catalyzed One-Pot SynthesisIncreased efficiency, reduced workup
    Ultrasound-Assisted SynthesisFaster reaction times, potentially lower energy consumption
    Microwave-Assisted SynthesisRapid heating, improved yields in some cases mdpi.com

    Integration of Multi-Target Ligand Design Principles for Complex Biological Pathways

    Complex diseases such as cancer and inflammatory disorders often involve multiple biological pathways. The traditional "one-target, one-drug" approach is increasingly being supplemented by the design of multi-target ligands that can modulate several key proteins simultaneously. This strategy can lead to enhanced therapeutic efficacy and a lower likelihood of drug resistance.

    The furo[2,3-b]pyridine scaffold is well-suited for the application of multi-target design principles. For instance, a study on the structurally related furo[2,3-d]pyrimidine (B11772683) core has demonstrated the successful design of dual inhibitors of PI3K and AKT, two critical kinases in a major cancer signaling pathway. nih.govrsc.org This approach, where a single molecule inhibits multiple nodes in a disease network, could be conceptually applied to this compound.

    By strategically modifying the substituents on the furo[2,3-b]pyridine ring, it is conceivable to design compounds that not only inhibit a primary target like CDK2 but also a secondary target involved in a related pathway, such as other kinases or signaling proteins. This polypharmacological approach could lead to synergistic antitumor effects or a broader spectrum of anti-inflammatory activity.

    Table 3: Conceptual Multi-Target Strategy for this compound Derivatives

    Primary TargetSecondary TargetRationale for Dual Inhibition
    CDK2IRAK4Combined anti-proliferative and anti-inflammatory effects for certain cancers with an inflammatory component.
    B-RafEGFROvercoming resistance mechanisms in melanoma and other cancers by targeting parallel signaling pathways.
    FGFRPI3KSynergistic inhibition of cancer cell growth and survival pathways.

    Leveraging Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

    The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and development. youtube.comyoutube.comyoutube.com For this compound, these computational tools offer a powerful means to accelerate the design of new derivatives with enhanced potency and specificity.

    AI and ML algorithms can be trained on existing structure-activity relationship (SAR) data to predict the biological activity of novel, untested compounds. uni-bonn.de This allows for the in silico screening of vast virtual libraries of furo[2,3-b]pyridine derivatives, prioritizing the most promising candidates for synthesis and experimental testing. youtube.com This predictive capability can significantly reduce the time and cost associated with the early stages of drug discovery.

    Furthermore, generative AI models can be employed to design entirely new furo[2,3-b]pyridine-based molecules with desired properties. By learning the underlying chemical principles from known active compounds, these models can propose novel structures that are more likely to be potent and have favorable drug-like properties. AI can also be used to predict pharmacokinetic and toxicological profiles, helping to identify potential liabilities early in the development process. youtube.com

    Table 4: Potential Applications of AI and Machine Learning in this compound Research

    AI/ML ApplicationDescription
    Predictive ModelingUsing existing data to predict the biological activity of new derivatives. uni-bonn.de
    Virtual ScreeningIn silico screening of large compound libraries to identify potential hits. nih.gov
    De Novo Drug DesignGenerating novel molecular structures with desired properties.
    ADMET PredictionPredicting the absorption, distribution, metabolism, excretion, and toxicity of compounds. youtube.com
    SAR AnalysisIdentifying key structural features that contribute to biological activity. uni-bonn.de

    Q & A

    Q. What synthetic methodologies are recommended for preparing Furo[2,3-b]pyridine-2-sulfonamide?

    A multi-step synthesis is typically employed:

    • Step 1 : Construct the furo[2,3-b]pyridine core via cyclization of appropriate precursors (e.g., pyridine derivatives with furan moieties) using acid-catalyzed or thermal conditions.
    • Step 2 : Introduce the sulfonamide group via nucleophilic substitution or coupling reactions. For example, reacting the core with chlorosulfonic acid followed by amination.
    • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization for high-purity yields.
    • Validation : Confirm structure via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

    Q. How can researchers characterize the stability of this compound under varying conditions?

    • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.
    • Photostability : Expose samples to UV-Vis light (e.g., 254 nm) and monitor degradation via HPLC.
    • Solution Stability : Test in buffers (pH 2–12) at 25°C and 40°C; analyze degradation products using LC-MS.
    • Storage : Store at 2–8°C in inert atmospheres to minimize hydrolysis/oxidation .

    Q. What pharmacological mechanisms have been preliminarily identified for this compound?

    • COX-2 Inhibition : Demonstrated in vitro assays using recombinant enzymes, with IC50_{50} values comparable to reference inhibitors (e.g., celecoxib).
    • NF-κB Modulation : Observed in neuronal cell models, where the compound reduces glutamate-induced NF-κB activation by >50% at 10 µM.
    • Insulinotropic Activity : Evaluated in RIN5F cells, showing glucose-dependent insulin secretion enhancement (~1.5-fold vs. controls) .

    Advanced Research Questions

    Q. How can structural-activity relationship (SAR) studies optimize this compound derivatives?

    • Substituent Screening : Synthesize analogs with variations at the pyridine C-3 or sulfonamide N-position. Test for COX-2 selectivity and metabolic stability.
    • Molecular Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to COX-2’s hydrophobic pocket. Prioritize derivatives with improved steric complementarity.
    • In Vitro/In Vivo Correlation : Validate top candidates in rodent inflammation models (e.g., carrageenan-induced paw edema) to assess efficacy and toxicity .

    Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be resolved?

    • Matrix Interference : Plasma proteins may bind the compound, reducing recovery. Mitigate via protein precipitation (acetonitrile) or solid-phase extraction (C18 columns).
    • Detection Sensitivity : Use UPLC-MS/MS with electrospray ionization (ESI+) in MRM mode (e.g., m/z 250 → 154 for quantification).
    • Method Validation : Ensure linearity (R2^2 > 0.99), precision (CV < 15%), and accuracy (85–115% recovery) per ICH guidelines .

    Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

    • Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution in rodents. Low oral absorption may explain reduced in vivo activity.
    • Metabolite Identification : Incubate the compound with liver microsomes to identify major metabolites (e.g., hydroxylation or sulfation) that may alter activity.
    • Dose Optimization : Adjust dosing regimens (e.g., intraperitoneal vs. oral) or use prodrug strategies to enhance exposure .

    Q. What strategies are effective in resolving contradictory data in mechanistic studies?

    • Model Standardization : Use isogenic cell lines or genetically modified animals to reduce variability in NF-κB or COX-2 assays.
    • Pathway Crosstalk Analysis : Employ phosphoproteomics or RNA-seq to identify off-target effects (e.g., MAPK or JAK-STAT modulation) that may confound results.
    • Independent Replication : Collaborate with external labs to validate key findings using blinded samples .

    Safety and Handling Guidelines

    Q. What precautions are critical when handling this compound in the lab?

    • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
    • Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particles.
    • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid dry sweeping to prevent dust dispersion .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.